4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

描述

Molecular Structure and Classification

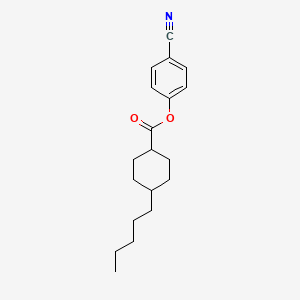

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CAS 1234423-98-3) is a thermotropic liquid crystal classified within the cyanophenylcyclohexane family. Its molecular formula is $$ \text{C}{19}\text{H}{25}\text{NO}_{2} $$, with a molar mass of 299.41 g/mol. The compound features three structural components:

- A trans-4-pentylcyclohexane ring : The cyclohexane adopts a chair conformation, with the pentyl chain (-C$$5$$H$${11}$$) in the equatorial position to minimize steric strain.

- A benzoate ester linkage : Connects the cyclohexane to the aromatic system.

- A 4-cyanophenyl group : The para-substituted cyano (-C≡N) group introduces strong dipolar interactions critical for liquid crystalline behavior.

The molecule exhibits a rod-like geometry (length ≈ 20–25 Å), with the rigid cyanophenyl-benzoate core enabling molecular alignment, while the flexible pentyl chain lowers melting points. This balance between rigidity and flexibility is characteristic of nematogenic compounds.

Systematic Nomenclature and Identification Codes

The compound is identified by:

- IUPAC Name : (4-cyanophenyl) trans-4-pentylcyclohexane-1-carboxylate

- CAS Registry : 1234423-98-3

- PubChem CID : 112844

- SMILES : CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N

- InChI Key : JHWDKPIJNPJWBS-UHFFFAOYSA-N

Systematic naming follows IUPAC ester nomenclature, prioritizing the cyclohexanecarboxylate parent structure. The "trans" designation specifies the stereochemistry of the pentyl substituent on the cyclohexane ring.

Position within Cyanophenylcyclohexane Homologous Series

This compound belongs to the homologous series trans-4-alkyl-(4-cyanophenyl)cyclohexanecarboxylates , where alkyl chain length (n) modulates phase behavior. Key trends include:

| Alkyl Chain (n) | Nematic Range (°C) | Clearing Point (°C) | Source |

|---|---|---|---|

| 3 (Propyl) | 45–78 | 78 | |

| 5 (Pentyl) | 52–121 | 121 | |

| 7 (Heptyl) | 63–135 | 135 |

The pentyl derivative (n=5) optimizes nematic stability (ΔT = 69°C) while maintaining practical melting points. Longer chains increase van der Waals interactions, raising clearing points but also viscosity.

Historical Development and Discovery Timeline

The compound emerged from liquid crystal research initiated by George Gray’s team at the University of Hull (1970s), which pioneered cyanobiphenyls for displays. Key milestones:

- 1972 : Synthesis of first room-temperature cyanobiphenyls (e.g., 5CB).

- 1980s : Shift to cyclohexane analogs to address biphenyl photodegradation.

- 1990s : Commercialization of cyanophenylcyclohexanecarboxylates by Merck KGaA, leveraging ester linkages for tailored mesomorphism.

- 2000s : Application in high-resolution LCDs due to low rotational viscosity (≈150 mPa·s at 25°C).

属性

IUPAC Name |

(4-cyanophenyl) 4-pentylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNQQLWJXYJSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886172, DTXSID40933282 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62439-35-4, 148020-35-3 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl trans-4-pentylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Esterification via Carbodiimide-Mediated Coupling

The most common laboratory-scale synthesis method utilizes the esterification of 4-cyanophenol with trans-4-pentylcyclohexanecarboxylic acid using a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

- Reactants:

- 4-Cyanophenol

- trans-4-Pentylcyclohexanecarboxylic acid

- Reagents:

- Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

- Solvents:

- Dichloromethane (DCM) or toluene

- Conditions:

- Reflux under inert atmosphere (e.g., nitrogen)

- Reaction time: Several hours (typically 4-24 hours)

- Temperature: Ambient to reflux temperature of solvent (approx. 40-110 °C depending on solvent)

The reaction proceeds via activation of the carboxylic acid by DCC to form an O-acylurea intermediate, which then reacts with the phenol to form the ester bond. DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer step.

Alternative Esterification Methods

Other esterification methods may include acid-catalyzed Fischer esterification, but these are less common due to lower selectivity and harsher conditions that may degrade sensitive functional groups such as the cyano substituent.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are employed to optimize yield and process control. Parameters such as temperature, pressure, and reactant concentration are tightly regulated to maintain consistent product quality. Automated systems enable precise dosing of reagents and efficient removal of by-products like dicyclohexylurea.

Chemical Reaction Analysis Related to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |

|---|---|---|---|

| Esterification | DCC, DMAP, DCM, reflux | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | High yield, mild conditions |

| Oxidation (post-synthesis modification) | KMnO4, acidic medium | Carboxylic acids or ketones | Used for functional group transformations |

| Reduction (post-synthesis modification) | LiAlH4, dry ether | Alcohol derivatives | May alter ester group |

| Nucleophilic substitution (cyanophenyl group) | Sodium methoxide, methanol | Substituted derivatives | Functionalization of aromatic ring |

Data Table Summarizing Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | 4-Cyanophenol, trans-4-pentylcyclohexanecarboxylic acid | Same as lab scale |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | DCC or alternative carbodiimides |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | DMAP or other nucleophilic catalysts |

| Solvent | Dichloromethane or toluene | Organic solvents compatible with flow systems |

| Temperature | Ambient to reflux (40-110 °C) | Precisely controlled, optimized for flow |

| Reaction Time | 4-24 hours | Continuous flow, residence time optimized |

| Atmosphere | Inert (nitrogen or argon) | Inert or controlled atmosphere |

| Purification | Filtration, chromatography | Continuous extraction and purification |

| Yield | Typically high (>80%) | Optimized for maximum yield and purity |

Research Findings and Notes

- The use of DCC/DMAP coupling is well-established for ester synthesis involving sensitive functional groups like cyano substituents, providing high selectivity and yields without harsh acidic conditions that could hydrolyze or degrade the cyano group.

- Continuous flow synthesis has been demonstrated to improve reproducibility and scalability, reducing reaction times and waste generation.

- The reaction mechanism involves formation of an activated ester intermediate, which is crucial for efficient coupling.

- Side products such as dicyclohexylurea must be carefully removed to avoid contamination.

- Modifications on the cyanophenyl ring via nucleophilic substitution can be carried out post-synthesis to generate derivatives with tailored properties.

- The trans configuration of the cyclohexane ring is maintained throughout the synthesis, which is important for the compound's physical and biological properties.

化学反应分析

Types of Reactions

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is classified as a liquid crystal compound , specifically a nematogen. Its molecular formula is with a molecular weight of approximately 299.41 g/mol. The presence of both polar (cyano group) and non-polar (cyclohexane ring) functional groups allows for unique interactions, making it suitable for various applications in organic synthesis and materials science .

Liquid Crystal Displays (LCDs)

One of the primary applications of this compound is in the development of liquid crystal displays (LCDs) . As a nematic liquid crystal, it exhibits properties such as:

- Steep voltage-transmittance characteristics , which enhance the performance of multiplex drive display elements.

- The ability to maintain stability under varying thermal conditions, making it suitable for high-performance displays .

Materials Science

In materials science, this compound is studied for its thermotropic properties . Research indicates that it can be utilized in creating advanced materials with specific optical and thermal characteristics. The order parameters and birefringence measurements provide insights into its behavior under different conditions, which can be crucial for designing new materials .

Organic Synthesis

Due to its unique structural features, this compound serves as a precursor in organic synthesis. It can be used to synthesize various derivatives that have potential pharmaceutical applications or can act as intermediates in complex organic reactions .

Case Study 1: Thermal Properties

A study conducted on the thermal properties of nematic liquid crystals, including this compound, utilized differential scanning calorimetry (DSC) to analyze phase transitions. The findings demonstrated significant thermal stability and a well-defined nematic phase transition temperature, which is essential for LCD applications .

Case Study 2: Optical Characteristics

Research involving the optical characteristics of this compound revealed that it possesses notable birefringence values at various temperatures. These measurements are critical for applications where optical clarity and response to electric fields are necessary, such as in display technologies .

作用机制

The mechanism of action of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanecarboxylate moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Substituent Variation: Cyano vs. Methoxy

4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate (CAS: 105460) replaces the cyano group with a methoxy (-OCH₃) substituent. This change reduces polarity, as evidenced by its lower water solubility (1.7 × 10⁻³ g/L at 25°C) compared to the cyano analog. Its melting point ranges from 40–44°C, suggesting weaker intermolecular forces due to reduced dipole interactions .

| Property | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | 4-Methoxyphenyl trans-4-pentylcyclohexanecarboxylate |

|---|---|---|

| CAS | 62439-35-4 | 105460 |

| Molecular Formula | C₁₉H₂₅NO₂ | C₂₀H₂₈O₃ |

| Molecular Weight | 299.41 g/mol | 304.43 g/mol |

| Substituent | 4-Cyanophenyl | 4-Methoxyphenyl |

| Melting Point | Not reported | 40–44°C |

| Water Solubility | Expected low (cyano polarity) | 1.7 × 10⁻³ g/L |

Alkyl Chain Length Variation

Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans (CAS: 62439-36-5) extends the alkyl chain from pentyl to hexyl. The molecular formula becomes C₂₀H₂₇NO₂, increasing hydrophobicity. This modification likely reduces aqueous solubility further and may lower the melting point due to enhanced van der Waals interactions .

| Property | This compound | Cyclohexanecarboxylic acid, 4-hexyl analog |

|---|---|---|

| CAS | 62439-35-4 | 62439-36-5 |

| Molecular Formula | C₁₉H₂₅NO₂ | C₂₀H₂₇NO₂ |

| Molecular Weight | 299.41 g/mol | 313.43 g/mol |

| Alkyl Chain | Pentyl (C₅H₁₁) | Hexyl (C₆H₁₃) |

Halogenated Derivatives

Trans-4-cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate (CAS: 90525-57-8) introduces a fluorine atom at the 3-position of the phenyl ring. The molecular formula C₁₇H₂₀FNO₂ and reduced molecular weight (289.34 g/mol) reflect this substitution.

| Property | This compound | Trans-4-cyano-3-fluorophenyl analog |

|---|---|---|

| CAS | 62439-35-4 | 90525-57-8 |

| Molecular Formula | C₁₉H₂₅NO₂ | C₁₇H₂₀FNO₂ |

| Molecular Weight | 299.41 g/mol | 289.34 g/mol |

| Substituent | 4-Cyanophenyl | 4-Cyano-3-fluorophenyl |

生物活性

Overview

4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (C19H25NO2) is a compound with notable applications in chemistry and biology. Its unique structure, featuring a cyanophenyl group and a pentylcyclohexanecarboxylate moiety, allows it to interact with various biological targets, making it a subject of interest for researchers exploring its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanecarboxylate moiety facilitates hydrophobic interactions. These interactions can modulate enzyme and receptor activities, influencing various biochemical pathways and cellular processes.

Biological Applications

The compound has been investigated for several biological applications:

- Biochemical Assays : Used as a probe in studying protein-ligand interactions.

- Therapeutic Potential : Explored for its potential as a precursor in drug synthesis and therapeutic applications.

- Material Science : Its unique properties make it suitable for developing liquid crystals and other advanced materials.

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO2 |

| Molecular Weight | 299.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research Findings

Recent studies have highlighted the compound's role in various biochemical pathways. For instance, its interaction with specific enzymes has been shown to modulate their activity, which can be crucial in understanding metabolic processes and developing therapeutic strategies.

Case Study: Interaction with Enzymes

In a study examining the effect of this compound on enzyme activity, researchers found that the compound significantly altered the kinetics of certain enzymes involved in metabolic pathways. This alteration suggests potential applications in drug design where modulation of enzyme activity is desired .

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyanophenyl trans-4-butylcyclohexanecarboxylate | Similar cyanophenyl group | Moderate enzyme modulation |

| 4-Cyanophenyl trans-4-hexylcyclohexanecarboxylate | Extended alkyl chain | Enhanced hydrophobicity |

| 4-Cyanophenyl trans-4-heptylcyclohexanecarboxylate | Further extended alkyl chain | Increased binding affinity |

The comparison indicates that while all compounds share a common cyanophenyl structure, variations in alkyl chain length significantly influence their biological activities and interactions.

常见问题

Basic: What are the recommended synthetic routes for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves esterification between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Solvent selection : Anhydrous dichloromethane or THF under inert atmosphere minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures high purity (>98%) .

Critical parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 acid:phenol), and moisture exclusion.

Basic: What spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the trans-configuration of the cyclohexane ring (axial vs. equatorial proton coupling constants) and ester linkage (δ ~4.3 ppm for the ester oxygen-proton environment) .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1720 cm (ester C=O) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement, particularly the trans-4-pentylcyclohexane conformation and dihedral angles between aromatic rings .

- HPLC-MS : Verifies molecular weight (299.4 g/mol) and purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335 hazard) .

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the trans-4-pentylcyclohexane moiety influence mesomorphic behavior in liquid crystal (LC) applications?

Methodological Answer:

The trans-configuration enhances LC phase stability due to:

- Reduced steric hindrance : The linear pentyl chain aligns axially, promoting molecular packing in nematic or smectic phases .

- Polarizability : The cyano group (high dipole moment) enhances dielectric anisotropy, critical for electro-optical response .

- Comparative studies : Cis-isomers exhibit higher melting points but lower clearing temperatures, as shown in analogs like 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate .

Experimental validation involves differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to map phase transitions .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., phase transition temperatures)?

Methodological Answer:

Discrepancies often arise from impurities or measurement techniques. Strategies include:

- Purity assessment : Use HPLC or GC to quantify impurities (>99% purity required for reliable DSC data) .

- Standardized protocols : Adopt identical heating/cooling rates (e.g., 5°C/min) and sample encapsulation methods across studies .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-Cyanophenyl 4-hexyloxybenzoate) to identify outliers .

For example, conflicting melting points (e.g., 85°C vs. 89°C) may stem from polymorphic forms, resolved via X-ray diffraction .

Advanced: What computational approaches predict the compound’s interactions in multi-component LC systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates dipole moments, polarizability, and HOMO-LUMO gaps to model electronic interactions with other mesogens (e.g., 4-alkyl-4'-cyanobiphenyls) .

- Molecular Dynamics (MD) : Simulates bulk phase behavior (e.g., tilt angles, diffusion coefficients) using force fields like OPLS-AA .

- Validation : Correlate simulated phase transitions (e.g., nematic-isotropic) with experimental POM/DSC results .

Software tools: Gaussian (DFT), GROMACS (MD), and Materials Studio for mesophase modeling.

Intermediate: How should stability studies be designed to assess environmental degradation (e.g., hydrolysis, photolysis)?

Methodological Answer:

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 40°C. Monitor ester bond cleavage via HPLC, noting accelerated degradation under alkaline conditions .

- Photostability : Expose to UV-Vis light (300–800 nm) in quartz cells. LC-MS identifies photoproducts (e.g., cyclohexanecarboxylic acid) .

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (>200°C typical for similar esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。